molecular formula C4H4Na2O7S B1172014 Disodium sulfosuccinate CAS No. 14933-03-0

Disodium sulfosuccinate

Cat. No. B1172014
CAS RN: 14933-03-0
M. Wt: 242.12 g/mol
InChI Key:
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Description

Disodium Laureth Sulfosuccinate is a disodium salt of a laureth alcohol half ester and sulfosuccinic acid . It is used as a cleansing agent, foam booster, and hydrotrope in personal care products . It is a mild, anionic, and non-irritating surfactant but has great foaming properties .


Synthesis Analysis

Disodium sulfosuccinate monoester surfactant is synthesized by esterification of unsaturated fatty alcohols (Oleyl alcohol), which are special and can only be obtained from natural sources with maleic anhydride followed by sulfonation of sodium bisulphate and neutralized with sodium hydroxide solution .


Molecular Structure Analysis

The molecular formula of Disodium Laureth Sulfosuccinate is C16H28Na2O7S . The average mass is 410.434 Da and the monoisotopic mass is 410.135101 Da .


Chemical Reactions Analysis

Sulfosuccinate surfactants are synthesized by reacting maleic acid anhydride (MA) with hydroxyl groups carrying molecules, followed by sulfonation of the intermediate product, an ester . Disodium salts of monoesters deliver good detergency and foaming properties .


Physical And Chemical Properties Analysis

The critical micelle concentration (CMC) and the surface tension at CMC (γCMC) of Disodium Laureth Sulfosuccinate were 2.59 × 10−4 mol/L and 35.21 mN/m at 25 °C, respectively . It exhibited excellent water solubility eliminating the disadvantage of lauryl glucoside; its foaming ability was also remarkable .

Scientific Research Applications

  • Application in Hairdressing Products : Disodium ricinoleamido MEA-sulfosuccinate is an anionic surfactant used in hairdressing products like shampoos and conditioners. It replaces primary surfactants like lauryl ether sulfate due to its reduced irritant potential (Tan, Lear, & English, 1996).

  • Bioaccumulation Studies : Disodium laureth sulfosuccinate (DSLS) is studied for its effects on marine life, particularly in mussels. It's used to understand the bioaccumulation, cell and tissue distribution, and biological effects of DSLS-stabilised nanoparticles in marine organisms (Jimeno-Romero et al., 2016).

  • Synthetic Applications : Disodium alkyl polyglycoside sulfosuccinate has been synthesized for various applications, with research focusing on the optimization of the synthesis process and conditions (Hao, 2006).

  • Surface Activity Studies : The surface activities of various forms of disodium sulfosuccinate, such as disodium N-octylmonoamido sulfosuccinate, have been extensively studied. These studies often compare the properties of these compounds to traditional surfactants (Guang-jun, 2007).

  • Chemoprotectant Research : BNP7787 (disodium 2,2′‐dithio‐bis‐ethane sulfonate) is under development as a chemoprotectant to prevent cisplatin-induced side effects. It undergoes intracellular conversion into mesna, which can inactivate toxic platinum species (Verschraagen et al., 2003).

  • Corrosion Inhibition : The disodium salt of sulfosuccinate monoester synthesized from the seed oil of Terminalia catappa has been used as a corrosion inhibitor for aluminum sheets in acidic environments (Adewuyi, Adesina, & Oderinde, 2014).

Mechanism of Action

Recent studies suggest that Disodium Laureth Sulfosuccinate’s mechanism of action is due largely to its surfactant effect in the intestines, which allow fat and water into the feces to soften the stool .

Safety and Hazards

Disodium Laureth Sulfosuccinate can cause skin and eye irritation . In case of contact with the substance, immediately flush skin or eyes with running water . It is recommended to wear suitable protective equipment while handling this substance .

Future Directions

The increasing environmental awareness and the use of renewable resources provide opportunities for the use of oleochemicals in surfactants . Disodium Laureth Sulfosuccinate is not only widely used in low-irritation personal care products but also proving their utilities in textile, polymer, paints, leather, and agriculture industries .

properties

IUPAC Name

disodium;hydron;2-sulfonatobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGZBMRVDHKMKB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium sulfosuccinate

CAS RN

14933-03-0
Record name Disodium sulfosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-sulfo-, sodium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISODIUM SULFOSUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0X2FJM3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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